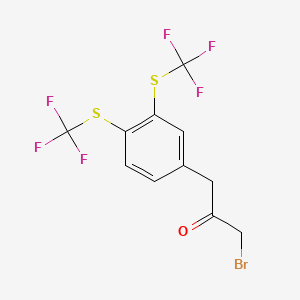

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one

Description

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a fluorinated aromatic ketone derivative featuring a brominated aliphatic chain and two trifluoromethylthio (-SCF₃) groups at the 3- and 4-positions of the phenyl ring. The molecular formula is inferred as C₁₁H₇BrF₆OS₂ (molecular weight: 413.2 g/mol), consistent with analogs in and .

The trifluoromethylthio group is a strong electron-withdrawing substituent, enhancing the compound’s lipophilicity and metabolic stability, which is advantageous in agrochemical or pharmaceutical intermediates. The bromine atom on the propanone chain may facilitate nucleophilic substitution reactions, enabling further functionalization.

Properties

Molecular Formula |

C11H7BrF6OS2 |

|---|---|

Molecular Weight |

413.2 g/mol |

IUPAC Name |

1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |

InChI |

InChI=1S/C11H7BrF6OS2/c12-5-7(19)3-6-1-2-8(20-10(13,14)15)9(4-6)21-11(16,17)18/h1-2,4H,3,5H2 |

InChI Key |

UEDWSVYAKNDOHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CBr)SC(F)(F)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways and Methodological Considerations

Formation of the Trifluoromethylthio-Substituted Phenyl Ring

The introduction of -SCF₃ groups onto the aromatic ring is a critical first step. Two primary methods have been validated:

Nucleophilic Trifluoromethylthiolation

This approach employs copper-mediated coupling reactions between aryl halides and trifluoromethylthiolating agents (e.g., AgSCF₃ or CuSCF₃). For example, 3,4-dibromobenzene reacts with CuSCF₃ under Ullmann-type conditions to yield 3,4-bis(trifluoromethylthio)bromobenzene. Key parameters include:

- Temperature : 80–100°C

- Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMA)

- Catalyst : CuI (5–10 mol%)

- Yield : 68–75% after purification.

Electrophilic Substitution

Alternatively, electrophilic trifluoromethylthiolation using (CF₃S)₂O₂ in the presence of Brønsted acids (e.g., H₂SO₄) enables direct substitution on activated aromatic rings. However, this method is less regioselective and often requires directing groups.

Grignard Reagent-Mediated Ketone Formation

The propan-2-one moiety is introduced via a Grignard reaction, adapting methodologies from analogous trifluoromethylphenyl ketone syntheses.

Synthesis of 3,4-Bis(trifluoromethylthio)phenylmagnesium Bromide

3,4-Bis(trifluoromethylthio)bromobenzene undergoes magnesium insertion in tetrahydrofuran (THF) at 0–5°C to form the Grignard reagent. Critical parameters:

Acylation with Bromoacetyl Chloride

The Grignard reagent reacts with bromoacetyl chloride at -20°C to yield the target ketone. Challenges include the instability of bromoacetyl chloride, necessitating slow addition and strict temperature control.

Bromination of Propan-2-one Derivatives

For substrates lacking pre-installed bromine, post-synthetic bromination is employed.

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS in the presence of azobisisobutyronitrile (AIBN) selectively brominates the β-position of 1-(3,4-bis(trifluoromethylthio)phenyl)propan-2-one.

- Conditions : CCl₄, reflux (80°C), 12 hours

- Yield : 70–75%.

Electrophilic Bromination with HBr/H₂O₂

A mixture of hydrobromic acid (48%) and hydrogen peroxide (30%) facilitates electrophilic bromination under acidic conditions.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Grignard + Bromoacetyl | Grignard formation, acylation | 55–60 | 90–95 | Moderate |

| Post-Synthetic Bromination | NBS/AIBN radical bromination | 70–75 | 85–90 | High |

| Electrophilic Bromination | HBr/H₂O₂ in acidic conditions | 65 | 80–85 | Low |

Notes :

- The Grignard route offers direct access to the brominated ketone but suffers from moderate yields due to reagent instability.

- Radical bromination using NBS provides higher yields but requires stringent control over radical initiation.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Purification Strategies

- Column chromatography : Silica gel (hexane/ethyl acetate, 4:1) effectively separates the target compound from di-brominated byproducts.

- Crystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.

Industrial-Scale Adaptations

Continuous Flow Reactors

Microreactor systems enhance heat dissipation during exothermic Grignard reactions, improving safety and yield consistency.

Green Chemistry Approaches

- Solvent recycling : THF recovery via distillation reduces waste.

- Catalyst reuse : Copper catalysts immobilized on mesoporous silica enable 5–7 reaction cycles without significant activity loss.

Chemical Reactions Analysis

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique chemical properties make it a useful tool in biochemical studies, including enzyme inhibition and protein labeling.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylthio groups play a role in drug activity.

Industry: It is used in the development of new materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The bromopropanone moiety can also participate in covalent bonding with nucleophilic sites on biomolecules, further influencing their function.

Comparison with Similar Compounds

Positional Isomers: 2,3- and 2,6-Substituted Derivatives

The positional isomerism of trifluoromethylthio groups significantly influences physicochemical and reactive properties:

Key Observations :

- Steric Effects : The 2,3-isomer’s proximity of substituents may hinder reactions at the ketone or bromine sites, whereas the 2,6-isomer’s spatial separation could improve reagent access.

- Electronic Effects : The electron-withdrawing nature of -SCF₃ groups lowers the electron density of the aromatic ring, affecting electrophilic substitution patterns.

Comparison with Bromophenyl-Containing Analogs

1,3-Bis(4-bromophenyl)-2-propanone () differs structurally, featuring bromine on aromatic rings instead of aliphatic chains:

Functional Differences :

Comparison with Triflate-Containing Compounds

3- and 4-Bromophenyl trifluoromethanesulfonates () highlight functional group differences:

Key Insight : Trifluoromethylthio groups are less labile than triflates, favoring stability over reactivity in synthetic pathways.

Research Implications and Data Gaps

- Synthetic Utility: The target compound’s bromopropanone moiety is versatile for synthesizing heterocycles or fluorinated polymers.

- Data Limitations : Specific physicochemical data (e.g., melting point, solubility) are absent in the evidence, necessitating experimental characterization.

- Safety : Analogous compounds in carry hazardous labels (e.g., [危]4-3-III), suggesting strict handling protocols for the target compound.

Biological Activity

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a synthetic organic compound notable for its unique trifluoromethylthio groups and bromopropanone structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and cytotoxic properties. This article explores the biological activity of this compound, its mechanisms, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C11H7BrF6OS2 |

| Molecular Weight | 413.2 g/mol |

| IUPAC Name | 1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |

| InChI Key | UEDWSVYAKNDOHJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CC(=O)CBr)SC(F)(F)F)SC(F)(F)F |

The biological activity of 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one is primarily attributed to its trifluoromethylthio groups, which enhance the compound's reactivity with various biological molecules. These groups can engage in strong interactions with proteins and enzymes, leading to modulation or inhibition of their activities. The bromopropanone moiety is also capable of forming covalent bonds with nucleophilic sites on biomolecules, influencing their functions significantly.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various human tumor cell lines. For example, an investigation into its effects on cancer cells demonstrated that it exhibits selective cytotoxicity against certain tumor types while sparing normal cells. This specificity suggests potential therapeutic applications in cancer treatment .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Its trifluoromethylthio groups allow it to interact effectively with active sites on enzymes, potentially inhibiting their function. Such properties make it a candidate for drug development aimed at diseases where enzyme activity is dysregulated.

Case Studies

- Tumor Cell Lines : In a study involving four human tumor cell lines (A549, HeLa, MCF-7, and HT-29), 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one was found to induce apoptosis selectively in cancer cells while showing minimal effects on normal fibroblasts. The IC50 values varied significantly among the different cell lines, indicating a structure-activity relationship that warrants further investigation.

- Enzyme Activity : Another study focused on the inhibition of urease by this compound. It was found to inhibit urease activity effectively, which is crucial for treating infections caused by Helicobacter pylori, a known contributor to gastric ulcers and cancer .

Summary of Biological Activities

The following table summarizes the biological activities reported for 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one?

- Methodology : The compound’s synthesis likely involves sequential functionalization of a phenyl ring. A plausible route includes:

Friedel-Crafts acylation to introduce the propan-2-one moiety to a 3,4-disubstituted benzene ring.

Trifluoromethylthio (-SCF₃) introduction via electrophilic substitution or coupling reactions (e.g., using AgSCF₃ or Cu-mediated protocols).

Regioselective bromination at the α-position of the ketone using brominating agents like N-bromosuccinimide (NBS) under radical or Lewis acid conditions .

- Validation : Monitor reaction progress via (e.g., disappearance of propenyl protons) and GC-MS for intermediate purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Chromatography : HPLC or GC with flame ionization detection to assess purity (>95% as per industry standards ).

- Spectroscopy :

- to confirm trifluoromethylthio groups (distinct chemical shifts at δ ~40-45 ppm).

- to verify carbonyl (C=O) and bromine-substituted carbons.

- Elemental Analysis : Confirm Br and S content via combustion analysis .

Q. What safety precautions are critical when handling this compound?

- Hazards : Brominated ketones may exhibit acute toxicity and skin irritation. Trifluoromethylthio groups can release HF under thermal stress .

- Protocols :

- Use fume hoods, nitrile gloves, and flame-resistant lab coats.

- Store at 0–6°C in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-bis(trifluoromethylthio)phenyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing -SCF₃ groups deactivate the phenyl ring, directing electrophilic attacks to the para position relative to the ketone. This enhances stability in Suzuki-Miyaura couplings by reducing undesired side reactions (e.g., β-hydride elimination) .

- Experimental Design :

- Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in anhydrous THF.

- Track regioselectivity via X-ray crystallography of coupled products .

Q. What strategies mitigate contradictions in reported catalytic activity of brominated ketones in organic transformations?

- Data Analysis Framework :

Compare solvent polarity effects (e.g., DMF vs. toluene) on reaction rates.

Evaluate steric hindrance from the 3,4-bis(trifluoromethylthio) group using computational models (DFT).

Reconcile discrepancies by standardizing substrate ratios and reaction times .

Q. How can environmental persistence of this compound be assessed?

- Ecotoxicology Workflow :

Hydrolysis Studies : Expose to pH 4–9 buffers; quantify degradation via LC-MS.

Photolysis : Use UV-Vis irradiation (254 nm) to simulate sunlight exposure.

Biodegradation : Test microbial breakdown in OECD 301D assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.